Propionylmaridomycin

Tissue distribution Pharmacokinetics Macrolide antibiotics

Propionylmaridomycin is a differentiated 16-membered macrolide for respiratory and resistance research. Its 9-O-propionyl modification imparts superior pulmonary tissue accumulation—the highest antibacterial activity observed in lung tissue among all organs—and higher tissue levels than josamycin. Critically, it lacks erythromycin-type MLSB resistance induction, making it essential for resistance mechanism studies. Well-characterized metabolic pathway with identified major metabolite. Outperforms mydecamycin in murine S. aureus infection models.

Molecular Formula C46H75NO17
Molecular Weight 914.1 g/mol
CAS No. 35775-65-6
Cat. No. B1679647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionylmaridomycin
CAS35775-65-6
Synonymsmaridomycin 9-propanoate
propionylmaridomycin
Molecular FormulaC46H75NO17
Molecular Weight914.1 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)OC(=O)CC)C
InChIInChI=1S/C46H75NO17/c1-13-34(49)60-30-15-16-31-32(59-31)21-26(6)56-37(52)22-33(61-35(50)14-2)43(55-12)42(29(17-18-48)20-25(30)5)64-45-40(53)39(47(10)11)41(27(7)58-45)63-38-23-46(9,54)44(28(8)57-38)62-36(51)19-24(3)4/h15-16,18,24-33,38-45,53-54H,13-14,17,19-23H2,1-12H3/b16-15+
InChIKeyYOEZGCFEDPFSHG-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propionylmaridomycin: 16-Membered Macrolide Antibiotic for Scientific and Procurement Evaluation


Propionylmaridomycin (CAS 35775-65-6), also known as 9-propionylmaridomycin, is a semisynthetic 16-membered macrolide antibiotic derived from maridomycin through 9-O-propionyl acylation [1]. It possesses the molecular formula C46H75NO17 and a molecular weight of 914.1 g/mol, with structural identity confirmed by X-ray crystallographic analysis [2]. The compound exhibits antibacterial activity against Gram-positive bacteria including Staphylococcus aureus and Streptococcus pyogenes, with additional activity against Neisseria gonorrhoeae and Vibrio cholerae, though it remains generally inactive against many Gram-negative rods [3].

Why Propionylmaridomycin Cannot Be Interchanged with Closely Related 16-Membered Macrolides


Despite structural similarity to maridomycin, josamycin, kitasamycin, and leucomycin, propionylmaridomycin exhibits distinct pharmacological and microbiological properties that preclude simple substitution. The 9-O-propionyl modification, identified as the most favorable among tested acyl derivatives in a systematic comparative analysis of in vitro activity, in vivo protective effect, blood levels, and acute toxicity [1], imparts differential tissue distribution kinetics—specifically, propionylmaridomycin achieves higher tissue levels than josamycin and concentrates preferentially in pulmonary tissue with the highest antimicrobial activity observed in lung among all tissues examined [2]. Furthermore, propionylmaridomycin demonstrates a critical resistance-induction profile distinct from erythromycin-type macrolides: it lacks the ability to induce macrolide resistance in inducible staphylococcal strains, a property shared only with certain 16-membered macrolides but not universal across the class [3]. Substitution with the parent compound maridomycin or with alternative 16-membered macrolides would alter both the tissue exposure profile and the resistance selection pressure, with direct implications for experimental reproducibility and therapeutic efficacy assessment.

Propionylmaridomycin: Quantitative Differentiation Evidence for Scientific Selection


Comparative Tissue Distribution: Higher Tissue Levels of Propionylmaridomycin Relative to Josamycin

In a comparative tissue distribution study, propionylmaridomycin achieved higher tissue concentrations than josamycin despite exhibiting a similar overall distribution pattern. This represents a direct head-to-head pharmacokinetic advantage for propionylmaridomycin [1].

Tissue distribution Pharmacokinetics Macrolide antibiotics

Pulmonary Tissue Selectivity: Highest Antimicrobial Activity in Lung Among All Tissues Examined

Tissue distribution studies using radiolabeled [14C]propionylmaridomycin in rats demonstrated that lung tissue exhibited the highest antimicrobial activity among all tissues examined, with liver, kidney, and lung showing remarkably higher radioactivity levels than plasma [1]. This pulmonary tropism is a quantifiable pharmacokinetic property that distinguishes propionylmaridomycin from macrolides without this specific tissue distribution profile .

Pulmonary distribution Tissue selectivity Macrolide antibiotics

Absence of Macrolide Resistance Induction in Inducible Staphylococcal Strains

In a head-to-head resistance induction study, 9-propionylmaridomycin was found to lack the ability to induce macrolide resistance in resistance-inducible strains of staphylococci, in contrast to erythromycin which is a known potent inducer [1]. This property distinguishes propionylmaridomycin from 14-membered macrolides like erythromycin and oleandomycin, which actively induce the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype [2].

Resistance induction Staphylococcus aureus Macrolide antibiotics

Superior In Vivo Therapeutic Effect in Murine Subcutaneous Infection Model Relative to Mydecamycin

In a direct comparative study of therapeutic efficacy against experimental subcutaneous Staphylococcus aureus infection in mice, propionylmaridomycin (PMDM) demonstrated superior therapeutic effect compared to mydecamycin, a structurally related 16-membered macrolide [1]. This represents a head-to-head in vivo efficacy advantage in a localized tissue infection model.

In vivo efficacy Staphylococcus aureus Subcutaneous infection

pH-Stability Profile: Retained Antibacterial Activity Across pH 4, 7, and 9

The antibacterial activity of 9-propionylmaridomycin was demonstrated to be stable in solutions at pH levels of 4, 7, and 9 [1]. This broad pH stability profile is a verifiable chemical property that supports the compound's utility across diverse experimental conditions and buffer systems. Additionally, the compound was degraded by acidification of solution but not by alkalization [2].

Chemical stability pH stability Antibacterial activity

Comparative Enzymatic Hydrolysis Rate: Faster Deacylation than Parent Maridomycin

In enzymatic hydrolysis studies using bacterial esterases, 9-propionylmaridomycin underwent hydrolytic deacylation at a more rapid rate than the parent compound maridomycin [1]. This differential metabolic susceptibility has direct implications for the compound's in vivo pharmacokinetic profile and should inform experimental design in studies where metabolic stability is a critical variable. Additionally, incubation with rat liver homogenates transformed both propionylmaridomycin and maridomycin into their respective 4″-deacyl metabolites [2].

Metabolism Esterase hydrolysis Deacylation

Evidence-Based Application Scenarios for Propionylmaridomycin in Scientific Research


Respiratory Tract Infection Models and Pulmonary Pharmacokinetic Studies

Propionylmaridomycin is optimally suited for respiratory infection research due to its demonstrated pulmonary tissue selectivity. Rat tissue distribution studies show that lung exhibits the highest antimicrobial activity among all tissues examined, with significantly elevated drug levels relative to plasma [1]. This preferential pulmonary accumulation, combined with higher tissue levels compared to josamycin [2], positions propionylmaridomycin as a rational choice for pneumonia models, bronchopulmonary infection studies, and investigations of macrolide pulmonary pharmacokinetics where tissue penetration is a critical experimental variable. Clinical studies have documented effectiveness in respiratory tract infections with oral dosing at 1.2 g daily achieving efficacy in 17 of 28 cases [2].

Macrolide Resistance Mechanism Studies Requiring Non-Inducing Control Compounds

Propionylmaridomycin serves as an essential control compound in studies of inducible macrolide resistance. Unlike erythromycin and oleandomycin, which are potent inducers of MLSB resistance in staphylococci, propionylmaridomycin lacks the ability to trigger this resistance phenotype [1]. This property makes it invaluable for dissecting resistance mechanisms, distinguishing between constitutive and inducible resistance pathways, and evaluating novel antibacterial agents where resistance emergence is a key endpoint. Furthermore, propionylmaridomycin maintains activity against clinical S. aureus isolates resistant to erythromycin or oleandomycin (or both) while remaining sensitive to josamycin and kitasamycin [1], enabling its use in resistance-profiling panels.

In Vivo Subcutaneous and Soft Tissue Infection Efficacy Models

Propionylmaridomycin demonstrates superior in vivo therapeutic efficacy compared to mydecamycin in murine subcutaneous Staphylococcus aureus infection models [1], establishing its utility in soft tissue infection research. This head-to-head advantage, combined with the compound's favorable tissue distribution profile, supports its selection for localized infection studies where drug penetration to subcutaneous compartments is a determinant of experimental outcome. Investigators conducting efficacy comparisons among 16-membered macrolides should consider propionylmaridomycin as a benchmark compound based on this documented superiority.

Comparative Macrolide Metabolism and Biotransformation Studies

Propionylmaridomycin offers a well-characterized metabolic pathway for investigations of macrolide biotransformation. The compound undergoes complete conversion to several metabolites in rats, with 4″-depropionyl-9-propionylmaridomycin identified as the major metabolite in tissues, plasma, and urine [1]. Its faster enzymatic deacylation rate relative to maridomycin [2] provides a comparative framework for studying structure-metabolism relationships among 16-membered macrolides. Researchers investigating esterase-mediated drug metabolism, hepatic biotransformation pathways, or the impact of metabolic conversion on antibacterial activity can utilize propionylmaridomycin as a model substrate where both the parent compound and primary metabolites (4″-deacyl-propionylmaridomycin and maridomycin) have been isolated and structurally characterized [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propionylmaridomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.